1H-Imidazole-1-15N
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Overview
Description
1H-Imidazole-1-15N is a nitrogen-15 labeled derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are significant in various fields due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-15N typically involves the incorporation of nitrogen-15 into the imidazole ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-15N undergoes various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazole to dihydroimidazole.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents replace hydrogen atoms on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are frequently employed.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazolones, and dihydroimidazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
1H-Imidazole-1-15N has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-15N involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. For example, it can inhibit histidine kinases by binding to the active site, preventing the phosphorylation of histidine residues . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
1H-Imidazole: The parent compound, widely used in various applications.
2-Methylimidazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
4,5-Diphenylimidazole: Utilized in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Uniqueness: 1H-Imidazole-1-15N is unique due to the incorporation of nitrogen-15, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies. This isotopic labeling allows for detailed investigation of molecular interactions and dynamics that are not possible with the non-labeled counterparts .
Properties
Molecular Formula |
C3H4N2 |
---|---|
Molecular Weight |
69.07 g/mol |
IUPAC Name |
(115N)1H-imidazole |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i4+1 |
InChI Key |
RAXXELZNTBOGNW-AZXPZELESA-N |
Isomeric SMILES |
C1=CN=C[15NH]1 |
Canonical SMILES |
C1=CN=CN1 |
Origin of Product |
United States |
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